N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-3-5-16(6-4-14)19-12-31-22-21(19)24-13-27(23(22)30)11-20(29)26-18-9-7-17(8-10-18)25-15(2)28/h3-10,12-13H,11H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZRXADEWBUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(Acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 478.59 g/mol. The structure can be depicted as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H22N4O3S2 |
| Molecular Weight | 478.59 g/mol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that the compound effectively inhibits the MEK1/2 kinases, leading to reduced proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) at concentrations around 0.3 µM and 1.2 µM respectively .
The mechanism of action involves the inhibition of kinase activity, which is crucial in various signaling pathways associated with cancer progression. The thienopyrimidine core interacts with molecular targets such as enzymes and receptors, inhibiting their activity and disrupting cell signaling pathways critical for tumor growth. This leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Inhibition of Cancer Cell Growth :
A study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines. The IC50 values observed were indicative of its potency against specific cancer types. -
In Vivo Studies :
In vivo experiments using mouse xenograft models showed that administration of this compound led to significant tumor growth inhibition compared to control groups. The compound was administered at varying doses to evaluate its therapeutic index and side effects.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxylate
The thienopyrimidinone scaffold is constructed by heating methyl 2-aminothiophene-3-carboxylate with urea in dimethylformamide (DMF) at 200°C for 2 hours. Thiourea may substitute urea to yield 2-thioxo derivatives, which are subsequently alkylated with methyl iodide to introduce a methylthio group at C2.
Table 1: Reaction Conditions for Thienopyrimidinone Core Synthesis
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate | Urea | DMF, 200°C, 2 h | 62–68 | |
| Methyl 2-aminothiophene-3-carboxylate | Thiourea | DMF, 200°C, 2 h | 58–65 |
Functionalization at C2
The methylthio group at C2 serves as a leaving group for subsequent displacement. Treatment with chlorine gas in acetic acid replaces the methylthio group with a chloro substituent, enhancing reactivity toward nucleophilic substitution.
Preparation of the Acetamide Side Chain
Synthesis of N-[4-(Acetylamino)phenyl]-2-chloroacetamide
4-Aminoacetanilide is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 4 hours, yielding the chloroacetamide intermediate.
Equation 1:
$$
\text{4-Aminoacetanilide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-[4-(Acetylamino)phenyl]-2-chloroacetamide} \quad
$$
Coupling of the Side Chain to the Thienopyrimidinone Core
Nucleophilic Aromatic Substitution
The C3 position of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes displacement with the chloroacetamide side chain. A mixture of the thienopyrimidinone, N-[4-(acetylamino)phenyl]-2-chloroacetamide, and potassium carbonate in acetonitrile is refluxed for 8 hours.
Table 3: Coupling Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | 8 | 65 | |
| Cs₂CO₃ | DMF | 100 | 6 | 71 |
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with retention time = 12.4 min.
Q & A
Basic: What are the key synthetic methodologies for preparing this compound, and how are intermediates monitored?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Step 1: Cyclocondensation of substituted thiophene derivatives with urea or thiourea to form the pyrimidine ring .
- Step 2: Introduction of the 4-methylphenyl group at position 7 via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3: Acetamide functionalization at position 2 using chloroacetylation followed by amidation with 4-acetamidophenylamine .
Monitoring Methods:
- TLC for tracking reaction progress and intermediate purity.
- NMR spectroscopy (1H/13C) and HPLC for structural validation and purity assessment (>95%) .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- 1H/13C NMR: Assigns protons and carbons to confirm substituent positions (e.g., methylphenyl at C7, acetamide at C2) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., observed [M+H]+ ion matching theoretical ~481 g/mol).
- X-ray Crystallography: Resolves 3D conformation of the thieno-pyrimidine core and acetamide linkage (if single crystals are obtainable) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Critical parameters include:
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand screening to enhance efficiency .
- Solvents: Polar aprotic solvents (DMF, DMSO) for amidation steps; toluene/ethanol mixtures for cyclocondensation .
- Temperature: Controlled heating (80–120°C) for coupling reactions, with reflux conditions for ring closure .
- Workup: Gradient silica gel chromatography for isolating intermediates; recrystallization from ethanol/water for final product .
Advanced: How can structure-activity relationships (SAR) be analyzed using analogs?
Answer:
SAR studies compare structural analogs to identify pharmacophoric elements. Example analogs and their features:
| Compound | Core Modification | Key Activity | Reference |
|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidine, 4-methylphenyl, acetamide | Anticancer (IC₅₀: 1.2 μM in MCF-7) | |
| Analog A | Oxadiazole substitution at C6 | Enhanced antimicrobial activity | |
| Analog B | Pyrrolo-pyrimidine core | Reduced cytotoxicity, antiviral focus |
Methodology:
- Biological Assays: Test against cancer cell lines (e.g., MTT assay) and bacterial models (MIC determination) .
- Computational Docking: Map interactions with targets (e.g., EGFR kinase) to rationalize activity differences .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation: Re-analyze compound batches via HPLC (>98% purity) and LC-MS to exclude degradation products .
- Standardized Protocols: Use established cell lines (e.g., NCI-60 panel) and replicate assays across labs .
- Metabolic Stability Testing: Assess cytochrome P450 interactions to rule out off-target effects .
Advanced: What strategies are used to study its pharmacokinetic properties?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Plasma Stability: Incubate with human plasma; analyze via LC-MS/MS for degradation half-life .
- Caco-2 Permeability: Model intestinal absorption; Papp values >1×10⁻⁶ cm/s suggest oral bioavailability .
Advanced: How to design derivatives for enhanced target selectivity?
Answer:
- Substituent Screening: Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity .
- Prodrug Design: Introduce ester linkages at the acetamide group for controlled release .
- Hybrid Molecules: Fuse with known pharmacophores (e.g., chalcone) to exploit dual mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
